2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as DMDBF, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a benzamide derivative and is classified as a hallucinogenic drug. However, the focus of
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor. This means that it can activate the receptor to some extent, but not fully. 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide may also interact with other receptors in the brain, leading to its hallucinogenic effects.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to induce hallucinations and alter perception in animal studies. It has also been shown to increase levels of the neurotransmitter dopamine in certain brain regions. Additionally, 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to have anti-inflammatory properties in vitro, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor's function and for screening potential drugs that target the receptor. However, one limitation of using 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is its potential for inducing hallucinations in animal models. This may make it difficult to interpret results and may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in scientific research. One potential application is in the development of new drugs that target the 5-HT2A receptor. 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide could be used as a screening tool to identify potential drug candidates. Additionally, 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide could be used to study the effects of hallucinogenic compounds on the brain and to better understand the mechanisms underlying these effects. Finally, 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide's anti-inflammatory properties could be further explored for potential therapeutic applications.
Synthesemethoden
The synthesis of 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a complex process that involves several steps. One method of synthesis involves the reaction of 2,6-dimethoxybenzaldehyde with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of a catalyst. This reaction produces 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been used in scientific research to study the effects of hallucinogenic compounds on the brain. Specifically, 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been used as a tool to study the serotonin 2A receptor (5-HT2A), which is a target of many hallucinogenic drugs. 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to have a high affinity for the 5-HT2A receptor, making it a useful tool for studying the receptor's function.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-25-17-9-6-10-18(26-2)21(17)22(24)23-15-12-19-14(11-20(15)27-3)13-7-4-5-8-16(13)28-19/h4-12H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWUIOYFTOLRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.